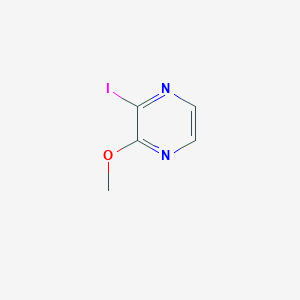

2-Iodo-3-methoxypyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMRYBKGSOJHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450523 | |

| Record name | 2-Iodo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-04-1 | |

| Record name | 2-Iodo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58139-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Iodo-3-methoxypyrazine

Introduction

2-Iodo-3-methoxypyrazine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazine rings are prevalent scaffolds in biologically active molecules, and the introduction of a methoxy group and an iodine atom provides versatile handles for further chemical modification. The iodine atom, in particular, serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this compound, a comprehensive characterization protocol, and the scientific rationale underpinning the experimental choices.

Synthetic Strategy: The Sandmeyer Reaction

The most reliable and efficient pathway to synthesize this compound is through a Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-3-methoxypyrazine. The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aromatic amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1][2]

Causality of a Two-Step, One-Pot Process:

-

Diazotization: The primary amine on the pyrazine ring is not a good leaving group. To facilitate its substitution, it is first converted into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid). The resulting diazonium group is an exceptionally good leaving group due to the high stability of the nitrogen gas (N₂) molecule that is liberated upon its departure.[2]

-

Iodide Displacement: The resulting diazonium salt is highly reactive and is immediately treated with a source of iodide ions, typically potassium iodide (KI). Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts proceeds readily without a catalyst.[3] The iodide ion acts as a nucleophile, attacking the carbon atom of the pyrazine ring and displacing the dinitrogen molecule to yield the final iodo-substituted product.[1]

The overall synthetic workflow is visualized below.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

2-Amino-3-methoxypyrazine (Precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

-

Preparation of the Diazonium Salt Solution (Step 1):

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-3-methoxypyrazine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add a pre-chilled mixture of concentrated H₂SO₄ (2.0 eq) and deionized water (5 mL per gram of amine) while maintaining the internal temperature between 0 and 5 °C. Stir until all the amine salt has dissolved.

-

Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine salt solution via the dropping funnel. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue). Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Iodination (Step 2):

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water (5 mL per gram of KI).

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ gas evolution) will be observed. The addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine, indicated by the disappearance of a brown color), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a dark oil or solid. Purify the crude material using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to yield the pure this compound.

-

Mechanism of the Sandmeyer Reaction

The conversion of the diazonium salt to the aryl iodide follows a radical-nucleophilic aromatic substitution (SRNAr) pathway. A simplified representation of this mechanism is provided below.

Sources

Physicochemical properties of 2-Iodo-3-methoxypyrazine

An In-Depth Technical Guide to 2-Iodo-3-methoxypyrazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound. As a functionalized pyrazine, this heterocyclic compound represents a valuable building block for medicinal chemistry and drug discovery programs. Pyrazine derivatives are integral to numerous FDA-approved therapeutics, and understanding the characteristics of novel analogues like this compound is crucial for the development of next-generation pharmaceuticals.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and utilization.

Introduction: The Significance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of bioactive molecules. Clinically significant drugs such as the proteasome inhibitor Bortezomib and the essential medicine Pyrazinamide feature this core structure, highlighting its therapeutic versatility.[1]

This compound (C₅H₅IN₂O) is a halogenated derivative that combines the established pyrazine scaffold with two key functional groups: a methoxy group, which can modulate solubility and electronic properties, and an iodine atom. The iodo-substituent is particularly significant as it serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. This guide will elucidate the fundamental properties of this compound, providing a technical foundation for its application in research.

Physicochemical and Computational Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in experimental settings, from reaction setup to formulation and biological assays. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | PubChemLite[3] |

| Molecular Weight | 236.01 g/mol | ChemScene[4] |

| Monoisotopic Mass | 235.94466 Da | PubChemLite[3] |

| IUPAC Name | This compound | PubChemLite[3] |

| CAS Number | 10977417 (Related CID) | PubChemLite[3] |

| SMILES | COC1=NC=CN=C1I | PubChemLite[3] |

| InChIKey | PDMRYBKGSOJHJJ-UHFFFAOYSA-N | PubChemLite[3] |

| Predicted XlogP | 1.5 | PubChemLite[3] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of an α-amino acid amide with glyoxal to form the pyrazinone core, followed by halogenation and subsequent O-methylation. This approach provides a controlled and efficient route to the target molecule.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyrazine-2(1H)-one

-

Dissolve glycinamide hydrochloride in a minimal amount of water and neutralize with a base (e.g., sodium bicarbonate) to free the amine.

-

In a separate flask, add an aqueous solution of glyoxal (40 wt. % in H₂O).

-

Slowly add the glycinamide solution to the glyoxal solution at room temperature with stirring. The reaction is often mildly exothermic.

-

Maintain the pH of the reaction mixture around 7-8 using a suitable buffer or by periodic addition of a mild base.

-

Stir the reaction for 12-24 hours. The formation of the pyrazinone product can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Causality: This condensation reaction is a classic method for forming the pyrazine ring. Maintaining a neutral to slightly basic pH is critical to ensure the nucleophilicity of the amine groups while preventing side reactions of the dicarbonyl compound.

Step 2: Synthesis of 2-Iodo-3-hydroxypyrazine

-

Dissolve the 3-Hydroxypyrazine-2(1H)-one from Step 1 in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

-

Add N-Iodosuccinimide (NIS) in a 1.1 molar equivalent.

-

Stir the reaction mixture at room temperature, protecting it from light, as iodination reagents can be light-sensitive.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems. The pyrazinone ring is sufficiently activated for this transformation. Protecting the reaction from light prevents the formation of radical iodine species that could lead to undesired side products.

Step 3: Synthesis of this compound

-

Dissolve the 2-Iodo-3-hydroxypyrazine from Step 2 in a dry, aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in a 1.2 molar equivalent portion-wise. Allow the hydrogen gas evolution to cease.

-

Add methyl iodide (CH₃I) in a 1.5 molar equivalent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel.

Causality: This is a classic Williamson ether synthesis. An inert atmosphere and dry solvent are essential because sodium hydride is highly reactive with water and oxygen. Using NaH, a strong non-nucleophilic base, ensures complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide, which then readily attacks the methyl iodide.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of mass spectrometry and NMR spectroscopy is the standard approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile pyrazine derivatives, providing both retention time for purity assessment and a mass spectrum for structural confirmation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 236, corresponding to the molecular weight of the compound. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak.

-

Key Fragments:

-

m/z 221: Loss of a methyl group (-CH₃) from the methoxy moiety.

-

m/z 109: Loss of the iodine atom.

-

m/z 81: Further fragmentation of the pyrazine ring.

-

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified compound (~100 ppm) in a volatile organic solvent like DCM or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer operating in electron ionization (EI) mode.

-

GC Column: A non-polar capillary column, such as a 5% phenyl methylsilicone (e.g., DB-5 or BP5), is suitable.[7]

-

Injection: Inject 1 µL of the sample using a split/splitless injector.

-

GC Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Caption: Standard workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). It will be a sharp singlet as there are no adjacent protons.

-

~7.8-8.2 ppm (doublet, 1H & doublet, 1H): These two signals correspond to the two protons on the pyrazine ring. They will appear as doublets due to coupling to each other. Based on the spectrum of 2-methoxypyrazine, the protons are expected in this downfield region.[8] The specific chemical shifts will be influenced by the electron-withdrawing iodine atom.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

~55 ppm: The carbon of the methoxy group.

-

~90-100 ppm: The carbon atom bearing the iodine atom (C-I bond). The heavy atom effect of iodine typically shifts the signal of the directly attached carbon upfield.

-

~135-155 ppm: The remaining three carbon atoms of the pyrazine ring, with the carbon attached to the methoxy group being the most downfield.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its iodo-substituent. This group makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the 2-position of the pyrazine ring, rapidly generating libraries of novel compounds for biological screening.

Given the prevalence of the pyrazine scaffold in bioactive molecules, this compound is a promising starting material for developing inhibitors for various biological pathways.[9] The pyrazine nitrogens can act as hydrogen bond acceptors, interacting with protein active sites, while the substituents at the 2- and 3-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties. Its derivatives could be explored as potential kinase inhibitors, GPCR modulators, or antibacterial agents, among other therapeutic areas.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties make it amenable to standard laboratory procedures, and its functional handles—the reactive iodine and the modulating methoxy group—provide a solid platform for the design and synthesis of novel, complex molecules. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage this compound in their drug discovery and development endeavors.

References

- 2-Iodo-6-methoxypyrazine | 58139-03-0 | ICA13903. Biosynth.

- 58139-03-0 | 2-Iodo-6-methoxypyrazine. ChemScene.

- This compound (C5H5IN2O). PubChemLite.

- 2-isobutyl-3-methoxypyrazine, 24683-00-9. The Good Scents Company.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- 3-Iodo-6-methoxy-pyrazine-2-carboxylic acid | C6H5IN2O3 | CID 177793519. PubChem.

- 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum. ChemicalBook.

- Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate.

- Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). MDPI.

- Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. PubMed.

- 3-Isobutyl-2-methoxypyrazine. Wikipedia.

- 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166. PubChem.

- Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. ResearchGate.

- Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar.

- Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses.

- 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. Springer.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ResearchGate.

- 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. PubChem.

- 2-Isobutyl-3-methoxypyrazine (CAS 24683-00-9): Odor profile, Properties, & IFRA compliance. Scent.vn.

- Nature-Inspired Molecules as Inhibitors in Drug Discovery. MDPI.

- Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. PubMed.

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.

- Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. NIH.

- (PDF) Research on 2-methoxy-3-isobutylpyrazine in grapes and wines. ResearchGate.

- 2-Isobutyl-3-methoxypyrazine-d3 | Stable Isotope. MedchemExpress.com.

- Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. MDPI.

- Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. NIH.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C5H5IN2O) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 7. openagrar.de [openagrar.de]

- 8. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Iodo-3-methoxypyrazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-3-methoxypyrazine (CAS No. 58139-03-0), a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, synthesis strategies, spectroscopic characterization, and its burgeoning role as a versatile intermediate in the development of novel therapeutics. Particular emphasis is placed on its reactivity in modern cross-coupling reactions, which are foundational to the construction of complex molecular architectures in drug discovery programs. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The introduction of an iodo group at the 2-position and a methoxy group at the 3-position imparts unique reactivity and physicochemical properties to the molecule, making it a valuable synthon for further chemical elaboration.

Nomenclature Clarification: It is important to note that this compound is frequently referred to in chemical supplier catalogs and some literature as 2-Iodo-6-methoxypyrazine . This alternative nomenclature arises from different numbering conventions of the pyrazine ring. For the purpose of this guide, and to maintain consistency with IUPAC naming conventions where substituents are given the lowest possible locants, the name This compound will be used. Researchers should be aware of both names when searching databases and literature.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 58139-03-0 | [4][5] |

| Molecular Formula | C₅H₅IN₂O | [4][5] |

| Molecular Weight | 236.01 g/mol | [4][5] |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-Iodo-6-methoxypyrazine | [4][5] |

| SMILES | COC1=NC=CN=C1I | [6] |

| InChI | InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | [6] |

| Physical Form | Solid | |

| Melting Point | 36.6 - 38.1 °C | |

| Boiling Point | 258 °C | [4] |

| Flash Point | 36.6 °C | [4] |

Synthesis of this compound

The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry, with various methods developed to access this important scaffold.[7] While a specific, detailed experimental protocol for the synthesis of this compound from readily available starting materials is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a commercially available chloropyrazine derivative.

Proposed Synthetic Pathway:

A logical synthetic route would involve the initial synthesis of 2-methoxy-3-aminopyrazine, followed by a Sandmeyer-type reaction to introduce the iodo group.

Caption: Proposed synthetic pathway to this compound.

Conceptual Experimental Protocol:

-

Step 1: Methoxylation. 2-Chloro-3-nitropyrazine can be treated with sodium methoxide in methanol. The electron-withdrawing nitro group activates the adjacent chloro-substituted carbon towards nucleophilic aromatic substitution.

-

Step 2: Reduction. The nitro group of the resulting 2-methoxy-3-nitropyrazine is then reduced to an amine. This can be achieved through various standard methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

-

Step 3: Diazotization and Iodination. The final step involves the conversion of the amino group of 3-amino-2-methoxypyrazine to the iodo group. This is typically accomplished via a Sandmeyer-type reaction, where the amine is first treated with a diazotizing agent, such as sodium nitrite in a strong acid (e.g., sulfuric acid), to form a diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide yields the desired this compound.

This proposed pathway is based on well-established transformations in heterocyclic chemistry and provides a logical approach for the laboratory-scale synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset of its spectra is limited, the expected spectral features can be predicted based on its molecular structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons on the pyrazine ring will appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing iodo group, as well as the ring nitrogen atoms. The methoxy group will present as a singlet, typically in the range of 3.8-4.2 ppm. The exact chemical shifts of the aromatic protons would require experimental determination or computational prediction.[8][9][10]

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted aromatic heterocycle. The carbon bearing the iodo group will likely appear at a relatively low field (high ppm value) due to the heavy atom effect of iodine. The carbon attached to the methoxy group will be shifted downfield by the oxygen atom. The methoxy carbon itself will appear as a signal in the aliphatic region, typically around 55-60 ppm.[9][10]

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound will provide key information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (236.01). The presence of iodine will be indicated by its characteristic isotopic pattern.

-

Fragmentation: Common fragmentation pathways for such molecules may involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at M-15. Loss of the entire methoxy group (•OCH₃) would result in a fragment at M-31. Cleavage of the carbon-iodine bond could lead to the loss of an iodine radical (•I), resulting in a fragment at M-127. The pyrazine ring itself can also undergo characteristic fragmentation.[6][11][12][13][14][15]

3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹.

-

C=N and C=C stretching: The aromatic ring vibrations will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.

-

C-O stretching: The C-O stretching of the methoxy group is expected to show a strong absorption band in the region of 1250-1000 cm⁻¹.

-

C-I stretching: The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.[16][17]

Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the reactivity of the iodo substituent, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the pyrazine core and the synthesis of complex molecular libraries for biological screening.[1][2][18][19]

4.1. Cross-Coupling Reactions

The carbon-iodine bond in this compound is the most labile of the carbon-halogen bonds, making it highly reactive in cross-coupling reactions. This allows for selective functionalization at the 2-position of the pyrazine ring.

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazine ring and a variety of aryl or vinyl boronic acids or esters. This is a widely used method for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of this compound with terminal alkynes, providing access to alkynyl-substituted pyrazines. These can be further elaborated or may themselves possess biological activity.

-

Heck Coupling: This reaction facilitates the formation of a carbon-carbon bond with alkenes, leading to the synthesis of alkenyl-substituted pyrazines.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine ring. This is particularly valuable in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.

4.2. Role as a Building Block in Medicinal Chemistry

The pyrazine nucleus is a key component of several marketed drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[1][2] The ability to functionalize the pyrazine ring at specific positions is crucial for the development of new drug candidates. This compound, with its reactive iodo group, serves as a versatile starting material for the synthesis of libraries of substituted pyrazines. These libraries can then be screened against various biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel hits and leads for drug discovery programs. For instance, substituted pyrazines have been investigated as inhibitors of various kinases, including CK2 and PIM kinases, which are implicated in cancer.[18][19][20]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard and Precautionary Statements

| Category | Information | Source(s) |

| GHS Pictograms | Corrosion, Harmful | [21] |

| Signal Word | Danger | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [21] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [21] |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the high reactivity of the iodo substituent in a range of powerful cross-coupling reactions, makes it an ideal starting material for the synthesis of diverse libraries of substituted pyrazines. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of synthons like this compound is set to increase. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in both academic and industrial settings.

References

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

-

NIH. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

-

PubMed. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]

-

University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

PubChemLite. 2-iodo-6-methoxypyrazine (C5H5IN2O). [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

NIH. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubMed. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][4]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. [Link]

-

PubMed. Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. [Link]

-

NIH. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. [Link]

-

SpectraBase. 2-METHOHY-6-METHYLPYRAZINE - Optional[15N NMR] - Chemical Shifts. [Link]

-

PubMed. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 2-iodo-6-methoxypyrazine (C5H5IN2O) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.pdx.edu [web.pdx.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. whitman.edu [whitman.edu]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. uni-saarland.de [uni-saarland.de]

- 14. english.gyig.cas.cn [english.gyig.cas.cn]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Interpreting IR Spectra [chemistrysteps.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Biological Activity Screening of Novel Pyrazine Derivatives: A Strategic Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of novel pyrazine derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, outlining a hierarchical screening cascade from initial computational evaluation to detailed mechanism-of-action studies. This document is intended to serve as a practical and strategic resource for researchers in drug discovery, providing validated protocols, data interpretation insights, and a clear roadmap for identifying and advancing promising therapeutic candidates.

The Pyrazine Core: A Versatile Scaffold for Therapeutic Innovation

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[3][5] This arrangement confers unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions, which are critical for molecular recognition and binding to biological targets.[2] The pyrazine nucleus is present in several FDA-approved drugs, such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib, used in cancer therapy.[1][5] This clinical success underscores the therapeutic potential of this scaffold and provides a strong rationale for the continued exploration of novel derivatives.[1][6] The diverse pharmacological profiles reported for pyrazine compounds necessitate a robust and multi-faceted screening strategy to efficiently identify and characterize their biological activities.[3][4]

A Hierarchical Screening Strategy: From In Silico Triage to In Vitro Validation

To maximize efficiency and conserve resources, a tiered or hierarchical approach to screening is indispensable. This strategy allows for the rapid evaluation of large numbers of compounds in broad, cost-effective primary assays, with subsequent, more complex and targeted assays reserved for a smaller number of validated "hits." This workflow ensures that experimental effort is focused on the most promising molecules.

Our proposed framework is structured into two principal stages:

-

Part 1: In Silico and Primary Screening Cascade: This initial phase focuses on computational prediction and high-throughput experimental screening to identify compounds with general cytotoxic or antimicrobial activity.

-

Part 2: Secondary and Mechanism-of-Action (MoA) Elucidation: This phase involves more detailed in vitro assays to confirm the initial findings, determine the specific molecular targets, and understand the underlying mechanisms of action.

Caption: A hierarchical workflow for screening novel pyrazine derivatives.

Part 1: In Silico and Primary Screening Cascade

The goal of this initial stage is to efficiently filter a library of novel pyrazine derivatives to identify compounds that warrant more intensive investigation.

In Silico Screening: The First Line of Filtration

Before embarking on resource-intensive chemical synthesis and wet-lab experiments, computational (in silico) methods serve as a critical triage step.[7][8] These approaches predict a compound's potential for success by modeling its pharmacokinetic properties and its interaction with biological targets.[9]

-

ADMET Prediction: A primary reason for late-stage drug failure is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10] In silico models can predict these characteristics based on a molecule's structure, allowing for the early deselection of compounds likely to have poor bioavailability or high toxicity.[11][] This significantly reduces the risk and cost associated with advancing unsuitable candidates.[13][14]

-

Virtual Screening and Molecular Docking: If a specific biological target (e.g., a protein kinase) is intended, molecular docking simulations can predict the binding affinity and orientation of pyrazine derivatives within the target's active site.[9] This helps prioritize compounds with the highest predicted potency for synthesis and experimental validation.[8]

-

QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[15][16] For pyrazine derivatives, QSAR can help predict the antiproliferative activity and guide the design of new analogs with improved potency.[17]

Primary In Vitro Cytotoxicity Assessment: The MTT/XTT Assay

A fundamental first step in experimental screening is to assess the general cytotoxicity of the novel compounds against relevant cell lines.[18][19] The MTT and XTT assays are reliable, cost-effective, and high-throughput colorimetric methods for this purpose.[20][21] They measure the metabolic activity of cells, which serves as an indicator of cell viability.[22] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[18][22] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[23]

-

Compound Preparation: Prepare a 10 mM stock solution of each pyrazine derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[18]

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the pyrazine derivatives. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).[23] Incubate the plate for 24 to 48 hours.[19]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

Data Presentation: Cytotoxicity of Novel Pyrazine Derivatives

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index* |

| PY-001 | MCF-7 | 48 | 8.4 ± 0.7 | 5.2 |

| PY-002 | MCF-7 | 48 | 21.5 ± 2.1 | 1.8 |

| PY-003 | MCF-7 | 48 | >100 | - |

| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.2 | 11.3 |

*Selectivity Index = IC₅₀ in normal cell line (e.g., HEK293) / IC₅₀ in cancer cell line. A higher value indicates greater selectivity for cancer cells.[21]

Broad-Spectrum Antimicrobial Screening

Pyrazine derivatives have shown significant promise as antimicrobial agents.[23][24] Initial screening for antibacterial activity can be efficiently performed using the Kirby-Bauer disk diffusion test, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard.[23]

-

Plate Inoculation: Uniformly streak the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[25]

-

Disk Application: Impregnate sterile paper disks with a known concentration of the pyrazine derivatives. Place the disks onto the agar surface. Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (solvent only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[26]

-

Data Acquisition: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacteria did not grow) in millimeters.[25] The size of the zone corresponds to the sensitivity of the bacteria to the compound.[27][28]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).[23]

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[23] Colorimetric indicators like Alamar Blue can also be used for a more precise endpoint, where a color change indicates bacterial growth.[23]

Part 2: Secondary and Mechanism-of-Action (MoA) Studies

Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

Target-Based Screening: Enzyme Inhibition Assays

Many biologically active pyrazine derivatives function by inhibiting specific enzymes, particularly protein kinases.[4][6] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[4][29] Assays to screen for kinase inhibition are crucial for target validation.[30]

Caption: Inhibition of a receptor tyrosine kinase by a pyrazine derivative.

Experimental Protocol: General Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)

-

Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated product can be quantified using various methods (e.g., fluorescence, luminescence, radioactivity).

-

Reagents: Prepare an assay buffer containing the purified kinase enzyme, a specific substrate peptide, and ATP.

-

Inhibition Setup: In a 384-well plate, add the kinase and the pyrazine derivative at various concentrations. Allow them to incubate briefly to permit binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate peptide and ATP mixture.

-

Reaction Termination and Detection: After a set incubation period, stop the reaction. Add a detection reagent that specifically recognizes either the phosphorylated product or the remaining ATP.

-

Data Acquisition: Read the signal (e.g., fluorescence) on a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Similar principles apply to other enzyme classes, such as proteases, where a substrate is cleaved instead of phosphorylated.[31][32]

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

For compounds exhibiting cytotoxicity, it is crucial to determine whether they induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[18]

-

Annexin V: This protein binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI): This fluorescent dye can only enter cells that have lost their membrane integrity, a hallmark of late apoptosis and necrosis.

By co-staining treated cells with fluorescently-labeled Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]

Structure-Activity Relationship (SAR) Studies

Once active compounds with a defined mechanism are identified, SAR studies are initiated.[33] This involves synthesizing and testing a series of structurally related analogs to determine which parts of the molecule are essential for its biological activity.[24] For example, SAR studies on pyrazine derivatives have helped identify specific substitutions that enhance antimycobacterial activity or the ability to bind to specific cancer targets.[24][33] This iterative process of chemical modification and biological testing is fundamental to optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and drug-like properties.[17]

Conclusion and Future Directions

References

- Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.

- What are the applications of in silico screening in drug discovery?. Consensus.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review.

- In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.

- The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. Benchchem.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing.

- How do you predict ADMET properties of drug candid

- In Silico Drug Screening. BioSolveIT.

- Transformer-Driven ADMET Screening for Efficient Drug Evalu

- Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics.

- What is in silico drug discovery?.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- ADMET Modeling and Prediction. BOC Sciences.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.

- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiprolifer

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.

- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiprolifer

- SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PubMed.

- Introduction to XTT assays for cell-viability assessment. Abcam.

- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.

- Enzyme Activity Assays. Amsbio.

- KIRBY-BAUER TEST – Hands On Microbiology. Maricopa Open Digital Press.

- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr

- In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. OUCI.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts.

- Antimicrobial Susceptibility.

- Conventional methods and future trends in antimicrobial susceptibility testing. PMC.

- Kinase/Enzyme Assays. PharmaLegacy.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- The Kirby-Bauer Test: Method, Importance, and Applications.

- The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. Benchchem.

- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz

- Protease & Protease Inhibitor Systems. G-Biosciences.

- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. biosolveit.de [biosolveit.de]

- 9. What is in silico drug discovery? [synapse.patsnap.com]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aurlide.fi [aurlide.fi]

- 13. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 14. bitesizebio.com [bitesizebio.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory [learn.chm.msu.edu]

- 28. contractlaboratory.com [contractlaboratory.com]

- 29. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 31. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]

- 32. researchgate.net [researchgate.net]

- 33. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Iodo-3-methoxypyrazine

Foreword: A Strategic Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the structure of numerous pharmaceuticals. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone of rational drug design. Within this class of compounds, 2-iodo-3-methoxypyrazine emerges as a particularly versatile building block. The strategic placement of the iodo and methoxy groups provides a powerful handle for synthetic diversification while modulating the electronic character of the pyrazine ring. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the reactivity and stability of this key intermediate. By synthesizing technical data with field-proven insights, we aim to equip you with the knowledge to effectively leverage this compound in your synthetic campaigns, accelerating the journey from concept to clinical candidate.

Core Physicochemical & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its successful application. The electron-deficient nature of the pyrazine ring, further influenced by the inductive effect of the methoxy group, renders the C-I bond highly susceptible to oxidative addition by transition metal catalysts.

| Property | Value |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Key Reactivity | Highly amenable to palladium-catalyzed cross-coupling reactions |

Synthetic Utility: A Gateway to Diverse Pyrazine Scaffolds

The reactivity of the C-I bond is the cornerstone of this compound's synthetic utility. This section details its application in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl substituents onto the pyrazine core.

Expertise in Action: Causality Behind Protocol Design

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of catalyst, base, and solvent.

-

Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ is a workhorse, more advanced pre-catalysts or catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand are often employed to achieve higher yields and faster reaction times.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution to facilitate the reaction.

-

Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

Caption: General workflow for Suzuki-Miyaura coupling.

Self-Validating Protocol: Synthesis of 2-Aryl-3-methoxypyrazines

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

-

Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq) followed by the degassed solvent system (e.g., dioxane and water, 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to 2-alkynyl-3-methoxypyrazines, which are valuable intermediates for further transformations or as final products in their own right.

Expertise in Action: Causality Behind Protocol Design

The Sonogashira reaction is distinguished by its dual-catalyst system.

-

Palladium Catalyst: As with other cross-coupling reactions, a Pd(0) species is the primary catalyst.

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial for activating the terminal alkyne, facilitating its deprotonation and subsequent transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.

-

Anhydrous/Anaerobic Conditions: The reaction is sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, strict inert atmosphere techniques are essential.

Caption: General workflow for Sonogashira coupling.

Self-Validating Protocol: Synthesis of 2-Alkynyl-3-methoxypyrazines

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and the copper(I) iodide (0.04-0.10 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (Ar) three times.

-

Reagent Addition: Add anhydrous amine base (e.g., TEA) as the solvent, followed by the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Construction of C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-substituted 2-aminopyrazines.[1][2]

Expertise in Action: Causality Behind Protocol Design

This reaction's success is highly dependent on the ligand and base used.

-

Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are critical.[1] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be effective.[1]

-

Strictly Anhydrous Conditions: The strong bases and the catalyst system are sensitive to moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques, often performed in a glovebox.

Sources

The Strategic Utility of 2-Iodo-3-methoxypyrazine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of clinically significant molecules.[3] Within the diverse landscape of functionalized pyrazines, 2-iodo-3-methoxypyrazine emerges as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a reactive iodine atom and an electron-donating methoxy group, unlocks a wide array of synthetic transformations, enabling the efficient construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, from its synthesis to its application in key cross-coupling reactions. As a senior application scientist, the following content is curated to offer not just procedural details, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis of this compound

Before delving into its applications, a foundational understanding of the physical and chemical characteristics of this compound is essential.

| Property | Value | Reference |

| CAS Number | 10977417 | [4] |

| Molecular Formula | C₅H₅IN₂O | [4] |

| Molecular Weight | 236.01 g/mol | [5] |

| Appearance | Off-white to yellow solid (predicted) | - |

| SMILES | COC1=NC=CN=C1I | [4] |

| InChI | InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | [4] |

A plausible and efficient synthesis of this compound, while not extensively detailed in publicly available literature for this specific isomer, can be logically devised from common precursors and established synthetic methodologies for substituted pyrazines. A likely synthetic strategy involves a multi-step sequence commencing with the construction of a 2-hydroxypyrazine intermediate, followed by methylation and subsequent iodination.

Proposed Synthetic Pathway

A logical synthetic approach would begin with the condensation of an appropriate α-amino acid amide with a 1,2-dicarbonyl compound, a common strategy for constructing the pyrazine core.[6][7] Subsequent methylation of the resulting hydroxypyrazine, followed by a regioselective iodination, would yield the target molecule. The iodination of electron-rich aromatic systems can be achieved using various reagents, such as iodine in the presence of an oxidizing agent.[8][9]

Caption: Proposed synthetic workflow for this compound.

The Power of Palladium: Cross-Coupling Reactions with this compound

The true synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in such transformations, allowing for milder reaction conditions and broader substrate scope.[10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[11] The coupling of this compound with various boronic acids or their derivatives provides a direct route to a diverse array of 2-substituted-3-methoxypyrazines.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[12][13][14]

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90-100 | Good to Excellent |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100-110 | Good to Excellent |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80-100 | Excellent |

digraph "Suzuki_Miyaura_Cycle" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Pd0" [label="Pd(0)Ln"]; "OxAdd" [label="Oxidative Addition\n(Py-I)"]; "PdII_Complex" [label="Py-Pd(II)-I(Ln)"]; "Transmetalation" [label="Transmetalation\n(R-B(OH)2)"]; "PdII_R_Complex" [label="Py-Pd(II)-R(Ln)"]; "RedElim" [label="Reductive Elimination"]; "Product" [label="Py-R", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd0" -> "OxAdd" [style=invis]; "OxAdd" -> "PdII_Complex"; "PdII_Complex" -> "Transmetalation"; "Transmetalation" -> "PdII_R_Complex"; "PdII_R_Complex" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd0" [label="Catalyst\nRegeneration"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrazines.[10][16] These products can serve as precursors for further transformations or as key components in functional materials.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).

-

Solvent Addition: Add a degassed solvent such as THF or DMF.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[17][18][19]

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |

| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 40-60 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of carbon-nitrogen bonds.[20][21] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine ring, a critical transformation in the synthesis of many pharmaceutical agents.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature typically between 80 and 120 °C. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[22][23][24]

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100-110 |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 90-110 |

digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere (Ar/N2)"]; "Add_Reagents" [label="Add Py-I, Amine,\nBase, Pd Catalyst,\nand Ligand"]; "Add_Solvent" [label="Add Degassed\nAnhydrous Solvent"]; "Heat_Stir" [label="Heat and Stir\n(80-120 °C)"]; "Monitor_Reaction" [label="Monitor Progress\n(TLC/LC-MS)"]; "Workup" [label="Aqueous Workup\nand Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Pure Aminated\nPyrazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Add_Reagents"; "Add_Reagents" -> "Add_Solvent"; "Add_Solvent" -> "Heat_Stir"; "Heat_Stir" -> "Monitor_Reaction"; "Monitor_Reaction" -> "Workup" [label="Upon Completion"]; "Workup" -> "Purification"; "Purification" -> "Product"; }